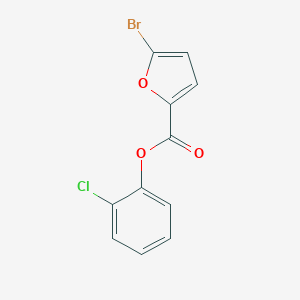

2-Chlorophenyl 5-bromo-2-furoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6BrClO3 |

|---|---|

Molecular Weight |

301.52 g/mol |

IUPAC Name |

(2-chlorophenyl) 5-bromofuran-2-carboxylate |

InChI |

InChI=1S/C11H6BrClO3/c12-10-6-5-9(15-10)11(14)16-8-4-2-1-3-7(8)13/h1-6H |

InChI Key |

VTDGHSKGCDXNHL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CC=C(O2)Br)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)OC(=O)C2=CC=C(O2)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorophenyl 5 Bromo 2 Furoate and Analogues

Strategies for the Construction of the 5-Bromo-2-Furoate Moiety

The formation of the 5-bromo-2-furoate core is a critical step that hinges on two primary transformations: the selective bromination of a furan (B31954) ring and the subsequent esterification.

Bromination of Furan-2-Carboxylic Acid Derivatives and Precursors

The introduction of a bromine atom at the C5 position of the furan ring is a key transformation. The Hell–Volhard–Zelinskii (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids. libretexts.org This reaction typically involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). libretexts.org The reaction proceeds through the formation of an acyl bromide, which then enolizes. The resulting enol subsequently reacts with Br₂ to yield the α-bromo acyl bromide, which upon hydrolysis, gives the final α-bromo carboxylic acid. libretexts.org

In the context of synthesizing 5-bromo-2-furoic acid, furan-2-carboxylic acid (also known as 2-furoic acid) serves as the starting material. nih.govnih.gov The reaction with Br₂ and PBr₃ selectively introduces a bromine atom at the position adjacent to the carboxylic acid group, which in the case of the furan ring, is the C5 position.

An alternative approach involves the Meerwein arylation reaction, where aromatic diazonium salts react with furan-2-carboxylic acid to produce 5-arylfuran-2-carboxylic acids. pensoft.net While this method introduces an aryl group rather than a bromine atom directly, it highlights a versatile strategy for functionalizing the C5 position of the furan ring.

Esterification Protocols Involving Furoic Acid Derivatives and Substituted Phenols

Once 5-bromofuroic acid is obtained, the next step is its esterification with a substituted phenol (B47542), in this case, 2-chlorophenol (B165306). Phenols are generally less reactive than alcohols in direct esterification with carboxylic acids. libretexts.orgyoutube.com Therefore, more reactive derivatives of the carboxylic acid, such as acyl chlorides, are often employed. pensoft.netlibretexts.org

The conversion of 5-bromofuroic acid to its corresponding acyl chloride can be achieved using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting 5-bromo-2-furoyl chloride is then reacted with 2-chlorophenol to form the desired ester, 2-chlorophenyl 5-bromo-2-furoate. pensoft.net This reaction often proceeds at room temperature. libretexts.org

Approaches to the 2-Chlorophenyl Unit and its Integration

Synthetic Routes to Halogenated Phenyl Alcohols and their Derivatives

Halogenated phenyl alcohols, such as 2-chlorophenol, are typically commercially available. However, various synthetic methods exist for their preparation. One common approach is the electrophilic halogenation of phenol. Direct chlorination of phenol can lead to a mixture of ortho- and para-isomers, as well as polychlorinated products. Therefore, regioselective methods are often preferred.

Another strategy for synthesizing substituted phenols involves the diazotization of an amino group on the benzene (B151609) ring, followed by hydrolysis. For instance, 2-chloroaniline (B154045) can be converted to a diazonium salt, which upon heating in an aqueous acidic solution, yields 2-chlorophenol.

Furthermore, deoxygenative halogenation of alcohols and aldehydes provides a route to halogenated compounds. acs.org For example, a reagent system of triphenylphosphine (B44618) (Ph₃P) and a 1,2-dihaloethane can effectively convert alcohols to their corresponding halides. acs.org

Coupling Reactions for Ester Formation between Furoates and Chlorophenols

As mentioned previously, the direct esterification of phenols with carboxylic acids is often inefficient. libretexts.org To overcome this, several coupling methods have been developed to facilitate the formation of phenyl esters.

Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). jove.commdpi.com This reaction is widely used for its mild conditions and effectiveness in coupling sterically hindered alcohols and phenols. rsc.org The reaction of 5-bromofuroic acid with 2-chlorophenol under Steglich conditions would proceed by the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack of the phenoxide ion. A recent study described the synthesis of 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate in good yields using DCC and DMAP. mdpi.com

Yamaguchi Esterification: This protocol involves the formation of a mixed anhydride (B1165640) by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine, followed by the addition of the alcohol or phenol with a stoichiometric amount of DMAP. This method is particularly useful for the synthesis of sterically demanding esters.

Mitsunobu Reaction: This reaction allows for the esterification of alcohols under mild, neutral conditions using a combination of a phosphine (B1218219) (typically triphenylphosphine) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov While highly effective for primary and secondary alcohols, its application with phenols can be more challenging.

Acyl Halide Mediated Esterification: As discussed earlier, converting the carboxylic acid to a more reactive acyl halide, such as an acyl chloride, is a common and effective strategy for esterifying phenols. pensoft.netlibretexts.org

| Coupling Method | Reagents | Key Features |

| Steglich Esterification | Carbodiimide (DCC, EDC), DMAP | Mild conditions, suitable for a wide range of substrates. jove.comrsc.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | Effective for sterically hindered esters. |

| Mitsunobu Reaction | Ph₃P, DEAD/DIAD | Neutral conditions, proceeds with inversion of stereochemistry for chiral alcohols. organic-chemistry.org |

| Acyl Halide Method | SOCl₂ or (COCl)₂ | Highly reactive, often used for less reactive phenols. libretexts.orglibretexts.org |

| TPPO/(COCl)₂ System | Triphenylphosphine oxide, Oxalyl chloride | Novel, high-efficiency coupling under mild, neutral conditions. nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on developing more sustainable and environmentally friendly methods.

Green Solvents and Reagents: The use of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) in traditional esterification reactions is a significant environmental concern. rsc.org Research has focused on identifying greener alternatives. For instance, acetonitrile (B52724) has been shown to be a less hazardous solvent for Steglich esterification, providing comparable rates and yields to traditional solvents. jove.com Dimethyl carbonate (DMC) has also been identified as a more sustainable solvent for Steglich-type reactions. rsc.org

Catalytic Methods: The development of new catalysts is crucial for greener ester synthesis. Recently, innovative catalysts containing two noble metals have demonstrated high efficiency in ester production using oxygen as the sole oxidant, making the process more environmentally friendly. labmanager.com

Ultrasound-Assisted Synthesis: Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and higher yields. tandfonline.com Ultrasound-assisted esterification of fatty acids using p-toluenesulfonic acid as a catalyst has been shown to be an efficient and eco-friendly process. tandfonline.com

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to ester synthesis can lead to more efficient and sustainable manufacturing processes.

By integrating these advanced techniques and green chemistry principles, the synthesis of this compound and its analogues can be achieved in a more efficient, economical, and environmentally responsible manner.

One-Pot Synthesis Approaches for Furoate Esters

One-pot synthesis offers an efficient and streamlined approach to chemical transformations by performing multiple reaction steps in a single reactor. This methodology is particularly advantageous for the synthesis of furoate esters as it can improve yield, reduce waste, and simplify the purification process. google.com

Recent advancements have focused on the direct conversion of esters to acetals through catalytic hydrosilylation, a process that can be achieved with low catalyst loading and provides high yields. nih.gov Furthermore, cascade reactions initiated by singlet oxygen have been utilized to synthesize complex spirocyclic frameworks from simple furan precursors in a one-pot manner. nih.gov The synthesis of multisubstituted 1-alkoxyindoles has also been achieved through a one-pot, four-step reaction sequence starting from conjugate nitro ketoesters. researchgate.net These approaches highlight the versatility of one-pot reactions in constructing complex molecules from readily available starting materials.

Catalytic Methodologies in Furan and Ester Synthesis

Catalysis is fundamental to the efficient synthesis of both the furan ring and the final ester product. Various catalytic systems have been developed to promote these transformations with high selectivity and yield.

For the synthesis of the furan core, palladium-catalyzed reactions have proven highly effective. For instance, the synthesis of 2,5-disubstituted furans can be achieved from enyne acetates in the presence of a Lewis acid and a palladium catalyst. organic-chemistry.org Gold catalysts, both in nanoparticulate form and as triazole-gold complexes, have also been employed for the cycloisomerization of various precursors into substituted furans under mild conditions. organic-chemistry.org Copper catalysts are instrumental in the annulation of ketones with olefins or nitrostyrenes to yield multisubstituted furans. organic-chemistry.org

In the context of esterification, particularly with phenols, traditional methods are often slow. libretexts.org To overcome this, more reactive derivatives of the carboxylic acid, such as acyl chlorides or anhydrides, are frequently used. libretexts.org The reaction can be further accelerated by converting the phenol to its more nucleophilic phenoxide form using a base like sodium hydroxide (B78521). libretexts.org Catalytic systems involving alkali metal compounds and boron-containing compounds have also been developed for the direct esterification of phenolic compounds. google.com

A notable route to 2,5-furandicarboxylic acid (FDCA), a related and important furan derivative, involves the palladium-catalyzed carbonylation of ethyl 5-bromo-furan-2-carboxylate, which can achieve high yields even on a larger scale. acs.org This highlights the power of catalytic carbonylation in functionalizing the furan ring.

Application of Ionic Liquids in Halogenation Reactions

Ionic liquids (ILs) are salts with low melting points that are increasingly used as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as high thermal stability, non-volatility, and favorable solvation behavior, make them attractive for a variety of reactions, including halogenation. researchgate.net

In the context of preparing 5-bromo-2-furoic acid, a key precursor, halogenation of the furan ring is a critical step. While direct bromination of furan can be aggressive, leading to polyhalogenated products, the use of milder brominating agents like N-bromosuccinimide (NBS) is preferred. researchgate.netpharmaguideline.com Ionic liquids can serve as the reaction medium for such brominations, facilitating the reaction and potentially enhancing selectivity. researchgate.net The byproduct of using NBS, succinimide, can often be easily recovered and recycled, adding to the green credentials of the process. researchgate.net

Synthetic Characterization of this compound Precursors and Analogues

The unambiguous identification of the precursors and analogues of this compound is crucial for ensuring the quality and purity of the final product. A suite of spectroscopic and analytical techniques is employed for this purpose.

The synthesis of 5-bromo-2-furoic acid from furoic acid via bromination is a key preliminary step. acs.org The resulting product can be characterized by its physical properties and spectroscopic data. Similarly, the synthesis of various furan derivatives, which serve as analogues, involves the formation of new chemical bonds and functional groups that can be identified through methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. nih.govvensel.org

For instance, in the synthesis of novel 5-(4-chlorophenyl)furan derivatives, the products were characterized by IR and ¹H NMR spectroscopy, as well as mass spectrometry, to confirm their structures. nih.gov Similarly, the synthesis of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, an oxazole (B20620) analogue, was confirmed using IR, ¹³C NMR, mass spectroscopy, and single-crystal X-ray diffraction analysis. vensel.org Deuterated furan-2-carbaldehyde has been synthesized and extensively characterized using ¹H-NMR, ¹³C-NMR, ATR-IR, and Raman spectroscopy, demonstrating the level of detail achievable in molecular characterization. mdpi.com

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Furan (B31954) Ring in 2-Chlorophenyl 5-bromo-2-furoate

The furan ring, an aromatic heterocycle, possesses unique reactivity that distinguishes it from benzene (B151609). While it has aromatic character, its resonance energy is significantly lower than that of benzene, allowing it to participate in reactions that involve dearomatization under relatively mild conditions. acs.org

Cycloaddition Reactions of Furan Derivatives

Furan and its derivatives can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form 7-oxabicyclo[2.2.1]heptane derivatives. acs.org This reactivity is a cornerstone of furan chemistry, providing an atom-economical route to complex cyclic structures. nih.gov The efficiency and feasibility of these reactions, however, are highly dependent on the electronic nature of the furan ring and the dienophile. tudelft.nl

The aromatic stability of the furan ring can create an unfavorable thermodynamic equilibrium for the Diels-Alder reaction, often leading to facile retro-Diels-Alder reactions. researchgate.net The reactivity of the furan diene is strongly modulated by its substituents. Electron-donating groups on the furan ring enhance its reactivity in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups, such as the ester and bromo substituents present in this compound, decrease the electron density of the furan ring. This electronic-poor nature generally renders the furan less reactive as a diene. nih.govtudelft.nl

Despite this, studies have shown that even electron-deficient furan derivatives, such as 2-furoic acids and their esters, can participate in Diels-Alder reactions, particularly with electron-rich dienophiles or under specific reaction conditions, such as the use of aqueous media, which can provide a thermodynamic driving force. nih.govtudelft.nltno.nl Therefore, while the reactivity of the furan ring in this compound in cycloadditions is expected to be diminished compared to electron-rich furans, it is not entirely precluded.

Table 1: Factors Influencing Diels-Alder Reactions of Furan Derivatives

| Factor | Effect on Reaction Rate/Equilibrium | Rationale |

| Electron-Donating Groups on Furan | Increases reactivity | Raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, narrowing the HOMO-LUMO gap with the dienophile. |

| Electron-Withdrawing Groups on Furan | Decreases reactivity | Lowers the energy of the furan's HOMO, widening the energy gap and reducing the driving force for reaction. nih.govtudelft.nl |

| Reaction Medium | Aqueous media can enhance reaction rates and yields | Can provide an additional thermodynamic driving force, for example, by coupling an unfavorable Diels-Alder equilibrium to an exergonic hydration of other functional groups. tudelft.nl |

| Dienophile Electronics | Electron-deficient dienophiles are typically used | Reacts more readily with the electron-rich furan ring in normal-electron-demand Diels-Alder reactions. |

Electrophilic Aromatic Substitution on the Furan Nucleus

The furan ring is a π-electron rich heterocycle, having six π-electrons distributed over five atoms. ucalgary.ca This makes it significantly more reactive towards electrophilic aromatic substitution than benzene, often reacting under much milder conditions. pearson.comchemicalbook.com The reaction proceeds via an addition-elimination mechanism, and substitution occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). chemicalbook.comquora.comaskfilo.com

In this compound, both α-positions (C2 and C5) are already substituted. The C2 position is occupied by the electron-withdrawing ester group, and the C5 position is occupied by the bromine atom. Both of these substituents are deactivating towards further electrophilic attack compared to an unsubstituted furan. The bromine atom is generally considered an ortho-para director in aromatic systems, while the ester group is a meta-director. The combined influence of these groups significantly reduces the nucleophilicity of the furan ring. Any subsequent electrophilic substitution would likely occur at one of the remaining β-positions (C3 or C4), with the precise location being determined by the combined directing effects of the existing substituents. Given the substitution pattern, the C4 position is the most probable site for further electrophilic attack.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Example | Ring Activity | Directing Influence |

| Activating, Ortho-, Para-Directing | -CH₃, -OH, -OR | Activating | Directs incoming electrophiles to positions 2 and 5. |

| Deactivating, Ortho-, Para-Directing | -Br, -Cl, -I | Deactivating | Directs incoming electrophiles to positions ortho and para to the substituent. In furan, this primarily influences substitution at available adjacent or opposite positions. |

| Deactivating, Meta-Directing | -COOR, -NO₂, -CN | Deactivating | Directs incoming electrophiles to the meta position. In furan, this typically directs to the C4 position if the substituent is at C2. youtube.com |

Radical Reactivity and Scavenging Properties of Furan Esters

Certain furan derivatives, particularly furan fatty acids, are known to possess significant radical scavenging and antioxidant properties. utripoli.edu.lyresearchgate.net This activity is attributed to their ability to quench reactive oxygen species (ROS) and other free radicals, often through a hydrogen atom transfer (HAT) mechanism. researchgate.netiaea.org The furan ring itself can participate in these processes, and its efficacy is heavily influenced by the nature of its substituents. nih.gov

Research indicates a strong correlation between the electronic properties of the substituents and the antioxidant capacity of furan compounds. researchgate.net Generally, furan derivatives with electron-donating groups (e.g., hydroxyl, amine) exhibit enhanced antioxidant properties. researchgate.netiaea.org In contrast, the presence of strong electron-withdrawing groups (such as chloro, cyano, or nitro groups) has been shown to reduce or even eliminate antiradical activity. researchgate.netiaea.org This is because electron-withdrawing groups destabilize the radical formed after the hydrogen or electron donation, making the scavenging process less favorable.

Given that this compound possesses two electron-withdrawing halogen atoms (bromo on the furan ring and chloro on the phenyl group) and an ester moiety, its intrinsic radical scavenging activity is predicted to be low. The electronic character of these substituents would not facilitate the stabilization of a radical intermediate, which is a key requirement for an effective antioxidant.

Table 3: Antioxidant Activity of Various Substituted Furan Derivatives

| Compound | Substituent Type | DPPH Radical Scavenging Activity (IC₅₀) | Reference |

| 2-(p-hydroxyphenyl styryl)-furan | Electron-Donating (-OH) | ~40 µM | researchgate.netiaea.org |

| 2-(p-chlorophenyl styryl)-furan | Electron-Withdrawing (-Cl) | > 150 µM (No significant activity) | researchgate.netiaea.org |

| 2-(p-nitrophenyl styryl)-furan | Electron-Withdrawing (-NO₂) | > 150 µM (No significant activity) | researchgate.netiaea.org |

| 2-(p-cyanophenyl styryl)-furan | Electron-Withdrawing (-CN) | > 150 µM (No significant activity) | researchgate.netiaea.org |

| Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Furan with pyrimidine (B1678525) ester | 0.6 mg/ml | nih.gov |

Reactivity of the Ester Linkage and Phenyl Moiety

The ester functional group is a primary site of chemical reactivity in this compound, being susceptible to cleavage under various conditions.

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage is generally prone to hydrolytic degradation in both acidic and basic aqueous solutions. rsc.org The stability of an ester is highly dependent on pH, temperature, and its molecular structure. rsc.orgresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): This reaction, typically designated as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. chemistnotes.comlibretexts.org This forms a tetrahedral intermediate, which then collapses to expel the alkoxide (or in this case, phenoxide) leaving group, forming a carboxylate salt and an alcohol (or phenol). libretexts.org This process is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the strong base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process that commonly follows an AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. chemistnotes.comnumberanalytics.com The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org A tetrahedral intermediate is formed, and after a proton transfer, the alcohol (or phenol) is eliminated, and deprotonation of the carbonyl regenerates the acid catalyst and yields the carboxylic acid. numberanalytics.com

For this compound, several structural features influence its hydrolytic stability. The presence of an electron-withdrawing group on the acyl portion (the 5-bromo-2-furyl group) and a good leaving group (the electron-deficient 2-chlorophenoxide) makes the carbonyl carbon highly electrophilic. This is expected to increase the rate of hydrolysis compared to simple alkyl esters. rsc.org Studies on similar furoate esters, such as diloxanide (B1670642) furoate, confirm that cleavage of the furoyl ester linkage can occur rapidly, especially under alkaline conditions. rsc.orgresearchgate.net

Table 4: Common Mechanisms of Ester Hydrolysis

| Mechanism | Description | Key Steps | Conditions |

| BAC2 | Base-catalyzed, bimolecular, acyl-oxygen cleavage. The most common mechanism for base-promoted hydrolysis. | 1. Nucleophilic attack by OH⁻. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group (-OR'). 4. Deprotonation of the resulting carboxylic acid. | Basic (e.g., NaOH, KOH) |

| AAC2 | Acid-catalyzed, bimolecular, acyl-oxygen cleavage. The most common mechanism for acid-catalyzed hydrolysis. | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of the leaving group (R'OH). 5. Deprotonation to regenerate the catalyst. | Acidic (e.g., H₂SO₄, HCl) |

Nucleophilic and Electrophilic Attack at the Carbonyl Center

The carbonyl group of the ester is a key reactive center, susceptible to attack by both nucleophiles and electrophiles.

Nucleophilic Attack: The primary reaction at the carbonyl center is nucleophilic acyl substitution. As described under hydrolysis, the carbonyl carbon is electrophilic due to the polarization of the C=O bond and the influence of the attached oxygen atoms. A wide range of nucleophiles, beyond the hydroxide ion, can attack this center. This reaction proceeds via a stepwise mechanism involving a tetrahedral intermediate. mdpi.com The rate-determining step, whether it is the formation or breakdown of this intermediate, depends on the basicity and nature of the nucleophile relative to the leaving group. mdpi.com In the case of this compound, the 2-chlorophenoxide is a relatively good leaving group, which would facilitate nucleophilic attack at the carbonyl carbon.

Electrophilic Attack: Electrophilic attack occurs at the carbonyl oxygen atom, which possesses lone pairs of electrons. The most common example of this is the protonation step that initiates acid-catalyzed hydrolysis. libretexts.org This initial attack by an electrophile (H⁺) does not break any bonds but serves to activate the carbonyl group, making the carbonyl carbon a much stronger electrophile and priming it for subsequent nucleophilic attack. nih.gov

Transformations Involving the Halogen Substituents (Bromine and Chlorine)

The reactivity of this compound is significantly influenced by the two halogen atoms attached to its aromatic and heterocyclic rings. The bromine atom on the furan ring and the chlorine atom on the phenyl ring serve as versatile handles for a variety of chemical transformations, enabling the synthesis of more complex molecules. These reactions primarily include metal-halogen exchange, palladium-catalyzed cross-coupling reactions, and nucleophilic substitution. The differential reactivity between the C-Br bond on the furan ring and the C-Cl bond on the phenyl ring allows for selective functionalization.

Metal-Halogen Exchange: The 5-bromo substituent on the furan ring can be readily converted into an organometallic species through metal-halogen exchange. This reaction typically involves treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. The resulting 5-lithio-furan derivative is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the 5-position of the furan ring. iust.ac.irwikipedia.org This method is fundamental for creating carbon-carbon or carbon-heteroatom bonds.

A related transformation is the "halogen dance," a base-promoted isomerization where a halogen atom migrates from its initial position to an adjacent carbon atom. acs.orgchemrxiv.orgresearchgate.net For 5-bromofuran derivatives, treatment with lithium diisopropylamide (LDA) can induce deprotonation at the C4 position, followed by intramolecular bromine migration to yield a more stable lithiated intermediate, which can then be trapped by an electrophile. acs.orgthieme-connect.com This reaction provides access to furan derivatives that are otherwise difficult to synthesize.

Palladium-Catalyzed Cross-Coupling Reactions: The halogen substituents on both the furan and phenyl rings are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. mdpi.comresearchgate.netprinceton.eduorganic-chemistry.org These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

In the context of this compound, the C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed oxidative addition steps. nih.gov This difference in reactivity (reactivity order: C-I > C-Br > C-Cl) enables chemoselective cross-coupling. researchgate.net For instance, a Suzuki-Miyaura reaction can be performed selectively at the 5-position of the furan ring by reacting the molecule with a boronic acid in the presence of a palladium catalyst, leaving the chlorophenyl group intact. mdpi.comresearchgate.net Subsequent modification of the chlorine atom would require more forcing reaction conditions.

The table below summarizes representative conditions for various cross-coupling reactions involving aryl and heteroaryl halides.

| Reaction Type | Catalyst/Ligand | Base/Additive | Typical Substrates | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Aryl/Heteroaryl Halides + Boronic Acids | mdpi.comnih.govuzh.ch |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Biaryl Phosphine (B1218219) Ligands | NaO-t-Bu, K₃PO₄ | Aryl/Heteroaryl Halides + Amines | researchgate.netorganic-chemistry.org |

| Negishi Coupling | Pd(PPh₃)₄, NiCl₂(dppf) | None (Organozinc reagent) | Aryl/Heteroaryl Halides + Organozinc Reagents | thieme-connect.comprinceton.edu |

| Stille Coupling | Pd(PPh₃)₄ | None (Organotin reagent) | Aryl/Heteroaryl Halides + Organostannanes | princeton.edu |

Nucleophilic Aromatic Substitution (SNAr): While simple aryl halides are generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups can activate the ring for SNAr reactions. iust.ac.ir In 5-bromofuran-2-carboxylate derivatives, the ester group at the C2 position enhances the electrophilicity of the furan ring, facilitating the displacement of the bromide by strong nucleophiles. evitachem.comzsmu.edu.ua Similarly, the reactivity of the 2-chlorophenyl moiety can be influenced by the electronic nature of substituents on the ring, though it is generally less reactive than the 5-bromofuran system in SNAr.

Structure-Reactivity Relationships in Halogenated Furoate Esters

The chemical reactivity of halogenated furoate esters like this compound is governed by the interplay of several structural and electronic factors. The nature and position of the halogen substituents, combined with the electronic properties of the furoate ester core, dictate the molecule's behavior in chemical transformations.

In the case of 5-bromo-2-furoate derivatives, the bromine atom and the electron-withdrawing carboxylate group at the C2 position both decrease the electron density of the furan ring. This electronic pull enhances the acidity of the ring protons, particularly at the C3 and C4 positions, making them susceptible to deprotonation by strong bases. It also increases the electrophilicity of the ring carbons, making the C5 position susceptible to nucleophilic attack or facilitating metal-halogen exchange.

Relative Reactivity of C-Br vs. C-Cl Bonds: A key principle in the chemistry of polyhalogenated compounds is the differential reactivity of carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and the ease of oxidative addition follow the trend C-I > C-Br > C-Cl > C-F. This hierarchy is fundamental to achieving chemoselectivity. In this compound, the C-Br bond on the furan ring is substantially more reactive than the C-Cl bond on the phenyl ring. researchgate.netnih.gov This allows for selective functionalization at the furan ring under mild conditions, while the chlorophenyl group remains available for subsequent reactions under more vigorous conditions.

The table below illustrates the relative reactivity of different aryl halides in Suzuki coupling reactions.

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| Ar-I | High | Mild (e.g., room temperature to 60 °C) |

| Ar-Br | Moderate | Moderate (e.g., 60 °C to 100 °C) |

| Ar-Cl | Low | Forcing (e.g., >100 °C, specialized ligands) |

| Ar-OTf (Triflate) | High (similar to Ar-I) | Mild to Moderate |

Influence of the Ester Group: The furoate ester functionality also plays a crucial role. As an electron-withdrawing group, it influences the regioselectivity of reactions like lithiation. For instance, while lithiation of furan itself occurs at the C2 position, the carboxylate group in furoic acid can direct metallation to adjacent positions, depending on the base used. iust.ac.ir Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives like amides, expanding the synthetic utility of the molecular scaffold. mdpi.com The stability and reactivity of the ester bond itself are also influenced by the electronic environment created by the halogen substituents.

Advanced Spectroscopic and Analytical Characterization Techniques in Furoate Research

Chromatographic Separations and Purity Assessment

Chromatography is an indispensable tool for separating the target compound from reactants, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of furoate esters due to its high resolution, sensitivity, and quantitative accuracy. rroij.com A reversed-phase HPLC (RP-HPLC) method is typically developed to assess the purity of 2-Chlorophenyl 5-bromo-2-furoate. The development process involves optimizing chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities.

Method development for a compound like this compound would focus on key parameters such as the choice of stationary phase (typically a C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) and an aqueous buffer), flow rate, and UV detection wavelength, selected based on the chromophores in the molecule. pensoft.netresearchgate.net

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. pensoft.netrroij.com Validation establishes the method's linearity, accuracy, precision, specificity, and sensitivity through the determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ). rroij.comnih.gov

Table 1: Representative HPLC Method Parameters for Furoate Ester Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (e.g., 60:40 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/PDA Detector at ~264 nm |

| Injection Volume | 10 - 20 µL |

This table presents typical starting conditions for the analysis of furoate esters, based on established methods for similar compounds. rroij.comorientjchem.org

Table 2: Typical HPLC Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Assesses the relationship between concentration and detector response. | > 0.998 |

| Accuracy (% Recovery) | Measures the closeness of test results to the true value. | 98 - 102% |

| Precision (% RSD) | Evaluates the method's reproducibility (repeatability and intermediate precision). | < 2% |

| LOD | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise ratio of 3:1 |

| LOQ | The lowest concentration of analyte that can be accurately quantified. | Signal-to-Noise ratio of 10:1 |

This table outlines standard validation parameters and their typical acceptance criteria as per ICH guidelines. rroij.comnih.gov

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and sensitive technique used primarily to monitor the progress of a chemical reaction, such as the esterification of 5-bromo-2-furoic acid with 2-chlorophenol (B165306) to form the title compound. umass.edulibretexts.org It allows for the qualitative assessment of the consumption of reactants and the formation of the product. libretexts.org

In this application, a TLC plate, typically coated with silica (B1680970) gel containing a fluorescent indicator (Silica Gel 60 F₂₅₄), serves as the stationary phase. japsonline.comsigmaaldrich.com Small spots of the starting materials and the reaction mixture are applied to the plate. The plate is then placed in a developing chamber containing a suitable mobile phase. umass.edu As the solvent moves up the plate by capillary action, it separates the components of the mixture based on their differential partitioning between the stationary and mobile phases. umich.edu

The progress of the reaction is visualized, often under UV light, by observing the disappearance of the reactant spots and the emergence of a new spot corresponding to the product, this compound. nih.gov A co-spot, where the starting material and reaction mixture are spotted in the same lane, is often used to confirm the identity of the spots. libretexts.org

Table 3: Typical TLC System for Monitoring Furoate Ester Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Toluene:Ethyl Acetate (8:2 v/v) |

| Visualization | UV lamp at 254 nm; Iodine vapor chamber |

| Observation | Disappearance of 5-bromo-2-furoic acid spot and appearance of a new product spot with a different Rf value. |

This table describes a representative TLC system for monitoring the formation of an aromatic ester. japsonline.comjapsonline.com

Molecular Structure Elucidation by Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and chemical environment of atoms within the this compound molecule can be determined.

¹H-NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the furan (B31954) ring and the chlorophenyl ring.

The protons on the furan ring are expected to appear as doublets due to coupling with each other. The protons of the 2-chlorophenyl group would exhibit a more complex multiplet pattern in the aromatic region of the spectrum due to their respective couplings and the influence of the chlorine substituent and the ester linkage. docbrown.info The chemical shift values (δ) are indicative of the electronic environment of each proton.

Table 4: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Furan H-3 | ~7.3 - 7.4 | d (Doublet) |

| Furan H-4 | ~6.6 - 6.7 | d (Doublet) |

| Phenyl H-3' | ~7.3 - 7.5 | m (Multiplet) |

| Phenyl H-4' | ~7.2 - 7.4 | m (Multiplet) |

| Phenyl H-5' | ~7.1 - 7.3 | m (Multiplet) |

| Phenyl H-6' | ~7.5 - 7.7 | m (Multiplet) |

This table presents estimated chemical shifts based on data for structurally similar fragments like 5-bromo-2-furaldehyde (B32451) and substituted chlorophenyl esters. docbrown.infochemicalbook.com Actual values may vary.

¹³C-NMR spectroscopy provides information on the different carbon environments within a molecule. stackexchange.com Although less sensitive than ¹H-NMR, it is highly valuable for confirming the carbon skeleton and identifying key functional groups. stackexchange.com A proton-decoupled ¹³C-NMR spectrum for this compound would display a single peak for each unique carbon atom.

Key signals would include the ester carbonyl carbon, which is typically found in the 155-175 ppm range, and the carbons of the two aromatic rings. libretexts.org The carbon atoms bonded to the electronegative bromine and chlorine atoms would also show characteristic shifts.

Table 5: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~158 |

| C2 (Furan) | ~145 |

| C3 (Furan) | ~122 |

| C4 (Furan) | ~115 |

| C5 (Furan, C-Br) | ~125 |

| C1' (Phenyl, C-O) | ~148 |

| C2' (Phenyl, C-Cl) | ~128 |

| C3', C4', C5', C6' (Phenyl) | ~125 - 132 |

This table presents estimated chemical shifts based on general values for furoates and substituted phenyl rings. libretexts.orgresearchgate.netdocbrown.info The signals for the phenyl carbons (C3'-C6') would be distinct but are grouped here for simplicity.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing information about bonding and conjugated systems.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would show characteristic absorption bands confirming the presence of the ester and the substituted aromatic rings. The most prominent peak would be the strong C=O stretching vibration of the ester group. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic and conjugated systems, such as those in this compound, absorb UV light, promoting electrons to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), confirms the presence of these conjugated systems. mdpi.com

Table 6: Key Vibrational and Electronic Spectroscopic Data

| Spectroscopy Type | Functional Group / System | Characteristic Absorption |

| FT-IR | C=O Stretch (Ester) | ~1720 - 1740 cm⁻¹ (Strong) |

| FT-IR | C-O Stretch (Ester) | ~1250 - 1300 cm⁻¹ (Strong) |

| FT-IR | C=C Stretch (Aromatic/Furan) | ~1450 - 1600 cm⁻¹ (Multiple, medium) |

| FT-IR | C-Cl Stretch | ~700 - 800 cm⁻¹ |

| FT-IR | C-Br Stretch | ~500 - 600 cm⁻¹ |

| UV-Vis | Conjugated π-system | λmax ~250 - 300 nm |

This table lists the expected absorption regions for the key functional groups of this compound based on established spectroscopic principles. spectroscopyonline.commdpi.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a definitive technique used to identify the various functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which allows for its identification. For this compound, the analysis would focus on identifying key vibrational modes.

If experimental data were available, a table would be presented here detailing the specific absorption bands (in wavenumbers, cm⁻¹) corresponding to the functional groups present in the molecule, such as:

C=O Stretch (Ester): Typically expected in the 1720-1740 cm⁻¹ region.

C-O Stretch (Ester & Furan): Expected in the 1000-1300 cm⁻¹ range.

Aromatic C=C Stretch: Expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: Typically found in the 600-800 cm⁻¹ region.

C-Br Stretch: Usually observed in the 500-600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is used to analyze molecules containing chromophores—the parts of a molecule that absorb light. In this compound, the chromophoric systems are the substituted phenyl ring and the furan ring.

An analysis would determine the wavelength of maximum absorption (λmax), providing insights into the electronic transitions within the molecule. This data would be presented in a table, likely showing the λmax value (in nanometers) and the corresponding molar absorptivity (ε) in a specified solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

For this compound (Molecular Formula: C₁₁H₆BrClO₃), the key data points would include:

Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule, showing a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Major Fragmentation Peaks: Identification of significant fragment ions that would help confirm the structure, such as the loss of the 2-chlorophenyl group or cleavage of the ester bond.

A data table would list the m/z values of these key peaks and their relative intensities.

X-ray Crystallography for Solid-State Structural Determination

Had a crystal structure been determined for this compound, the following crystallographic data would be presented in a table:

Crystal System: (e.g., Monoclinic, Orthorhombic)

Space Group: (e.g., P2₁/c)

Unit Cell Dimensions: (a, b, c, α, β, γ)

Volume (V)

Calculated Density (Dc)

This information would provide unambiguous proof of the compound's solid-state structure.

Computational Chemistry and Quantum Mechanical Studies

Electronic Structure Calculations and Molecular Geometry Optimization

The foundation of understanding a molecule's behavior lies in the accurate calculation of its electronic structure and the optimization of its three-dimensional geometry. For a substituted furoate ester such as 2-Chlorophenyl 5-bromo-2-furoate, these calculations reveal how the interplay of different functional groups—the furan (B31954) ring, the bromo substituent, and the chlorophenyl ester group—defines its chemical character.

Density Functional Theory (DFT) is a mainstay in the computational study of furan and its derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the reactivity of the furan ring, which can act as a diene in cycloaddition reactions. rsc.orgnih.gov Studies on various substituted furans show that the nature of the substituents significantly modulates the electronic properties and, consequently, the reactivity of the furan system. rsc.orgnih.gov

For instance, electron-withdrawing groups, such as the ester linkage and the bromine atom in this compound, are known to decrease the reactivity of the furan ring in Diels-Alder reactions by lowering the energy of its frontier molecular orbitals. nih.gov Conversely, electron-donating groups increase reactivity. nih.gov DFT methods, particularly with functionals like B3LYP and M06-2X, are used to calculate key descriptors of reactivity, including frontier molecular orbital (HOMO-LUMO) energies and the distribution of electron density. rsc.orgconicet.gov.aracs.org These calculations help to rationalize the polar character of cycloaddition reactions involving furan derivatives. conicet.gov.ar

Table 1: Representative DFT Functionals Used in Furan Reactivity Studies

| DFT Functional | Basis Set | Application | Reference |

| M06-2X | def2-TZVPP | Diels-Alder reaction analysis | rsc.org |

| B3LYP | 6-31G(d) | Modeling Diels-Alder reactions, Fukui functions | conicet.gov.aracs.org |

| ωB97X-D | 6-311+G(d,p) | Cycloaddition regioselectivity | researchgate.net |

The application of DFT extends to understanding reaction mechanisms, such as the stepwise versus concerted pathways in cycloadditions, by locating transition states and intermediates on the potential energy surface. acs.orgpku.edu.cn

Ab initio (from first principles) quantum chemistry methods provide a high level of theory for studying molecular systems. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for more accurate energy calculations. researchgate.net For furoate esters and related compounds, ab initio calculations are crucial for determining precise thermochemical data and reaction kinetics. researchgate.netustc.edu.cn

Studies on the decomposition of ethyl 2-furoate, for example, have utilized high-level ab initio methods like CCSD(T) to elucidate reaction pathways and calculate activation energies. researchgate.net Similarly, research on the reaction of methyl 2-furoate with hydroxyl radicals has employed these methods to investigate hydrogen abstraction mechanisms, revealing the stability of transition state structures. ustc.edu.cn For this compound, such calculations would offer a definitive understanding of its thermal stability and atmospheric reactivity. researchgate.netustc.edu.cn Composite ab initio methods like CBS-QB3 and G4 are also used for obtaining highly accurate energies. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how a reaction proceeds is fundamental to synthetic chemistry. Computational modeling allows for the detailed exploration of reaction pathways, the characterization of fleeting transition states, and the prediction of reaction outcomes.

Furan and its derivatives are well-known for participating in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. rsc.orgnih.gov Computational studies have been essential in clarifying the mechanisms of these reactions. DFT calculations can map the potential energy surface, distinguishing between a concerted pathway, where bonds are formed simultaneously, and a stepwise pathway involving a zwitterionic or diradical intermediate. acs.orgpku.edu.cn

For example, studies on the cycloaddition of furans with various dienophiles have shown that the reaction can be reversible and less endo-selective compared to analogous reactions with cyclopentadiene. rsc.org The presence of substituents plays a critical role; computational models for dienylfurans have explored competing [8+2] and [4+2] cycloaddition pathways, finding that the mechanism can be directed by the electronic nature of the substituents and the aromaticity of the resulting products. pku.edu.cn For this compound, computational modeling would be key to predicting its behavior in cycloaddition reactions, which are vital for synthesizing complex molecules.

When multiple products can be formed in a reaction, predicting the major regio- and stereoisomer is a significant challenge. Computational chemistry has proven invaluable in this regard. For substituted furans, the regioselectivity of cycloaddition reactions is often governed by a combination of steric and electronic factors, which can be quantified through calculation. conicet.gov.arnih.gov

DFT-based reactivity descriptors, such as local electrophilicity and nucleophilicity indices (Fukui functions), can successfully predict the regiochemical outcomes in Diels-Alder reactions of furan derivatives. conicet.gov.ar For instance, in reactions with unsymmetrical reagents, these calculations can determine which carbon atoms of the furan ring are more likely to react. conicet.gov.arnih.gov Similarly, the stereoselectivity (e.g., endo/exo selectivity) is analyzed by comparing the activation energies of the different transition states leading to the possible stereoisomers. rsc.orgnih.gov Distortion/interaction analysis, a computational technique, can further dissect the energy barriers, revealing that interaction energy is often the determining factor for the observed regiochemistry. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is dictated by a subtle balance of intermolecular interactions. For a molecule like this compound, which contains aromatic rings and halogen atoms, a variety of non-covalent interactions are expected to be significant.

For halogenated organic compounds, interactions involving chlorine and bromine are particularly important. These can include C–H···Cl/Br hydrogen bonds and halogen···halogen contacts. researchgate.netcore.ac.uk The presence of the furan and phenyl rings also allows for π-π stacking interactions, where the aromatic rings arrange themselves in either a face-to-face or offset manner. nih.govmdpi.com

Energy calculations using methods like the PIXEL approach can quantify the stabilization energy of molecular pairs within the crystal lattice, breaking it down into coulombic, polarization, dispersion, and repulsion components. researchgate.netresearchgate.netacs.org These calculations help to identify the most significant interactions that form the primary structural motifs, such as dimers or chains, which build up the three-dimensional crystal structure. acs.orgmdpi.com While a crystal structure for this compound is not available in the searched literature, analysis of related chloro- and bromo-substituted phenyl esters suggests that C–H···O, C–H···Cl, and π-stacking interactions would be key stabilizing forces in its crystal packing. researchgate.netacs.orgnih.gov

Table 2: Common Intermolecular Interactions in Halogenated Phenyl Esters

| Interaction Type | Description | Computational Tool for Analysis |

| Hydrogen Bonding | Weak electrostatic attractions, e.g., C–H···O, C–H···Cl. researchgate.netacs.org | Hirshfeld Surface Analysis, PIXEL, QTAIM |

| Halogen Bonding | Directional interaction involving a halogen atom as an electrophilic region. | DFT, NBO Analysis |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. mdpi.com | PIXEL, DFT |

| van der Waals Forces | Dispersive forces contributing to overall packing stability. psu.edu | PIXEL, DFT-D |

Hydrogen Bonding Interactions

While this compound does not possess strong hydrogen bond donor groups (like -OH or -NH), its structure contains multiple hydrogen bond acceptor sites. mdpi.com The capacity to accept hydrogen bonds is a critical factor in molecular recognition and the formation of supramolecular structures. researchgate.netnih.gov The primary acceptor sites are the oxygen atoms of the ester functional group—specifically the carbonyl oxygen (C=O) and the ether-like oxygen in the furan ring.

The carbonyl oxygen is a particularly strong hydrogen bond acceptor due to the polarization of the C=O bond. Oximes, for example, can act as dual hydrogen-bond donors and acceptors. mdpi.com In the context of this compound, these acceptor sites can form hydrogen bonds with donor molecules present in their environment, such as water or other protic solvents. The strength and geometry of these interactions can be predicted using quantum mechanical calculations.

Table 1: Potential Hydrogen Bond Acceptor Sites in this compound

| Acceptor Atom | Functional Group | Hybridization | Potential H-Bonding Partners |

| Carbonyl Oxygen | Ester | sp² | -OH, -NH groups, water |

| Furan Ring Oxygen | Heterocycle | sp² | -OH, -NH groups, water |

Halogen Bonding Interactions

The presence of both chlorine and bromine atoms on the aromatic rings of this compound makes it a candidate for engaging in halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a Lewis base. u-strasbg.frmappingignorance.org

The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond connecting it to the rest of the molecule. u-strasbg.frmappingignorance.org The strength of this positive potential increases with the polarizability and decreases with the electronegativity of the halogen. Consequently, the halogen bonding potential follows the order I > Br > Cl > F. mappingignorance.org For this compound, the bromine atom is expected to form stronger halogen bonds than the chlorine atom.

These interactions are significant in crystal engineering and molecular recognition, sometimes competing with or complementing hydrogen bonds to direct the assembly of molecules in the solid state. mappingignorance.orgrsc.org The halogen atoms in this compound can interact with nucleophilic sites such as lone pairs on oxygen or nitrogen atoms, or with the π-electrons of aromatic systems. researchgate.net

Table 2: Characteristics of Halogen Bond Donors in this compound

| Halogen Atom | Location | Relative σ-hole Magnitude | Potential Halogen Bond Acceptors |

| Bromine (Br) | Furan Ring | Stronger | Carbonyl oxygen, lone pairs, π-systems |

| Chlorine (Cl) | Phenyl Ring | Weaker | Carbonyl oxygen, lone pairs, π-systems |

Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking is another crucial non-covalent interaction that influences the structure of this compound, which contains two aromatic systems: the 2-chlorophenyl ring and the 5-bromofuran ring. These interactions are attractive forces between the electron clouds of aromatic rings. encyclopedia.pub

The geometry of π-π stacking can vary, with the most common configurations being parallel-displaced and T-shaped (edge-to-face), which are often energetically more favorable than a direct face-to-face sandwich configuration. encyclopedia.pubrug.nl The interaction energy is a balance of electrostatic (quadrupole-quadrupole) and dispersion forces. encyclopedia.pub In this compound, intramolecular stacking could occur between the phenyl and furan rings if the molecular conformation allows, or intermolecular stacking could dominate in the solid state, contributing significantly to crystal lattice stabilization. nih.govmdpi.com The specific arrangement is influenced by the electronic nature of the rings and their substituents.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to build mathematical models correlating the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov This approach avoids the need for extensive experimental measurements by predicting properties from molecular descriptors derived solely from the molecule's structure.

In Silico Screening for Chemical Properties and Reactivity Profiles

In silico screening using QSPR models allows for the rapid evaluation of a molecule's properties and potential reactivity. The process involves generating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical information. unimore.it These descriptors are then used in statistical models, such as multiple linear regression (MLR), to predict various endpoints. nih.govanalis.com.my

For this compound, a range of descriptors can be calculated to build a reactivity profile. These theoretical calculations help to establish a connection between the molecular properties and the compound's performance or behavior. researchgate.net

Table 3: Selected QSPR Descriptors and Their Relevance for this compound

| Descriptor Class | Example Descriptor | Predicted Property/Relevance |

| Electronic | Dipole Moment | Polarity, solubility, intermolecular interaction strength |

| Highest Occupied Molecular Orbital (HOMO) Energy | Susceptibility to electrophilic attack, electron-donating ability | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Susceptibility to nucleophilic attack, electron-accepting ability | |

| Topological | Wiener Index | Boiling point, viscosity, surface tension |

| Molecular Connectivity Indices | Shape, size, degree of branching | |

| Physicochemical | Log P (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability, bioavailability. researchgate.net |

| Molar Refractivity | Molecular volume, polarizability, London dispersion forces | |

| Polar Surface Area (PSA) | Transport properties, drug-receptor interactions |

These in silico methods provide a powerful tool for the early-stage assessment of new chemical entities, guiding further experimental investigation by providing a robust theoretical foundation for their expected chemical behavior and properties.

Exploration of Derivatization and Functionalization Strategies

Modification of the Furan (B31954) Ring System

The furan ring in 2-Chlorophenyl 5-bromo-2-furoate is a versatile platform for further functionalization.

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. wikipedia.orgmasterorganicchemistry.com Halogenation, nitration, and sulfonation are common electrophilic aromatic substitution reactions. wikipedia.orglumenlearning.com The existing bromine atom at the 5-position deactivates the ring towards further electrophilic attack to some extent, but reactions are still possible.

Further bromination of the furan ring in a related compound, 5-bromofuroic acid, can be a part of a synthetic route to 2,5-furandicarboxylic acid (FDCA). encyclopedia.pubmdpi.com This suggests that additional halogenation of the furan ring in this compound could be a viable synthetic strategy. The use of brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid could be explored for this purpose. mnstate.edusci-hub.se

It is important to note that the conditions for these reactions would need to be carefully controlled to avoid unwanted side reactions, such as cleavage of the ester bond or reactions on the chlorophenyl ring.

The furan ring can undergo both oxidation and reduction, leading to a variety of modified structures. numberanalytics.com

Oxidation: Oxidation of the furan ring can lead to ring-opened products or the formation of other heterocyclic systems. For instance, oxidation of furan derivatives can yield maleic anhydride (B1165640) or furan-2-carboxylic acid. numberanalytics.com In the case of this compound, oxidative conditions could potentially lead to the formation of dicarboxylic acids or other oxidized species. The oxidation of furan rings has been achieved using reagents like permanganate. nih.gov Enzyme-catalyzed oxidation has also been explored for the conversion of related furan compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), to furan-2,5-dicarboxylic acid (FDCA). nih.gov

Reduction: Reduction of the furan ring typically yields dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., H₂ with a metal catalyst) or hydride reagents like sodium borohydride (B1222165) (NaBH₄). numberanalytics.com The reduction of the furan ring in this compound would result in a more flexible, non-aromatic core, which could be of interest for synthesizing new classes of compounds.

Transformations at the Ester Group

The ester functionality in this compound is a key site for a variety of chemical transformations, allowing for the introduction of different functional groups.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, the 2-chlorophenyl group can be replaced by other alkyl or aryl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

This reaction is valuable for creating a library of different furoate esters. For example, the transesterification of methyl or ethyl 2-furoate with long-chain alcohols has been reported. conicet.gov.ar Similarly, acid-catalyzed transesterification of benzyl (B1604629) 5-bromo-2-furoate has been noted to produce other furoate esters. The use of earth-abundant metal catalysts for the transesterification of aryl esters has also been investigated. researchgate.net The efficiency of transesterification can be influenced by factors such as the nature of the alcohol, the catalyst used, and the reaction conditions.

Table 1: Examples of Transesterification Reactions of Furoate Esters

| Starting Furoate Ester | Alcohol | Catalyst | Product | Reference |

| Methyl 2-furoate | Long-chain alcohol | 4 Å molecular sieves | Long-chain alkyl 2-furoate | conicet.gov.ar |

| Ethyl 2-furoate | Long-chain alcohol | 4 Å molecular sieves | Long-chain alkyl 2-furoate | conicet.gov.ar |

| Benzyl 5-bromo-2-furoate | Isopropyl alcohol | Acid | 2-isopropylphenyl 5-bromo-2-furoate | |

| Aryl esters | Phenols | Alkali metal species | Aryl esters | researchgate.net |

This table provides examples of transesterification reactions on related furoate esters to illustrate the potential transformations of this compound.

Hydrolysis of the ester bond in this compound regenerates the corresponding carboxylic acid, 5-bromo-2-furoic acid, and releases 2-chlorophenol (B165306). This reaction can be carried out under acidic or basic conditions.

The resulting 5-bromo-2-furoic acid is a valuable intermediate in its own right. It can be used in the synthesis of other compounds, such as 2,5-furandicarboxylic acid (FDCA), a bio-based platform chemical. researchgate.netacs.orgresearchgate.net The hydrolysis of related 2-chlorophenyl esters has been studied, and both chemical and enzymatic methods have been employed. acs.orgscispace.comacs.orgnih.govresearchgate.net For instance, the hydrolysis of the 2-chlorophenyl ester of uridine (B1682114) 3'-monophosphate has been investigated to understand its kinetics and mechanisms. scispace.comresearchgate.net Microbial and enzymatic hydrolysis of other chlorophenyl esters have also been reported to yield the corresponding carboxylic acids with high efficiency. nih.gov

Table 2: Research Findings on the Hydrolysis of Chlorophenyl Esters

| Ester | Hydrolysis Method | Key Findings | Reference |

| 2-(3-Chlorophenyl) propionic acid ester | Enzymatic (lipase PS) | Enhanced conversion with PEG 400 as a cosolvent. | acs.orgacs.org |

| 2-Chlorophenyl ester of uridine 3'-monophosphate | Chemical | Kinetic and mechanistic studies. | scispace.comresearchgate.net |

| Ethyl ester of a 5-(2-chlorophenyl) analogue | Microbial (Pseudomonas diminuta, Pseudomonas taetrolens) | Enantioselective hydrolysis to yield the (-)-carboxylic acid. | nih.gov |

This table summarizes research on the hydrolysis of related chlorophenyl esters, providing insights into potential methods for the hydrolysis of this compound.

The ester group of this compound can be converted into amides and hydrazides through reactions with amines and hydrazine (B178648), respectively. These transformations introduce nitrogen-containing functional groups, which are prevalent in many biologically active molecules.

The reaction with an amine would yield the corresponding N-substituted 5-bromo-2-furamide. Similarly, reaction with hydrazine (N₂H₄) would produce 5-bromo-2-furohydrazide. These derivatives can serve as building blocks for the synthesis of more complex molecules, including various heterocyclic compounds. The synthesis of hydrazide-hydrazones from related halo-benzoic acids has been reported, highlighting the utility of hydrazides as synthetic intermediates. nih.gov The general synthesis of hydrazides and their subsequent conversion to hydrazones is a well-established method for creating diverse chemical libraries. hygeiajournal.comresearchgate.net

for the 2-Chlorophenyl Moiety

The 2-chlorophenyl moiety of this compound presents a site for diverse chemical modifications, enabling the synthesis of a wide array of derivatives with potentially new properties. The presence of the chlorine atom on the phenyl ring allows for functionalization through several established synthetic organic chemistry strategies. The primary approaches for modifying this part of the molecule are nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These methods offer pathways to introduce new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from the parent compound.

Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

Nucleophilic Aromatic Substitution (NAS) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, NAS proceeds with electron-poor aromatic rings. masterorganicchemistry.com The carbon-halogen bonds of simple aryl halides are generally strong and resistant to attack by nucleophiles under standard SN1 or SN2 conditions. libretexts.org This is because SN1 reactions are disfavored due to the instability of the resulting aryl cation, and SN2 reactions are impossible as the aromatic ring's geometry prevents the required backside attack. pressbooks.pub

For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.compressbooks.pub These groups are necessary to stabilize the negatively charged intermediate formed during the reaction. In the case of this compound, the furoate ester group is connected to the phenyl ring via an ester linkage (-O-C=O). The ester itself is an electron-withdrawing group, and it is positioned ortho to the chlorine atom.

The reaction is proposed to proceed via a two-step addition-elimination mechanism. libretexts.org

Addition of the Nucleophile: A strong nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized, negatively charged carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The electron-withdrawing furoate group helps to delocalize the negative charge, stabilizing this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group. libretexts.org

While the ortho-furoate group provides some activation, NAS reactions on the 2-chlorophenyl ring of this molecule would likely require forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., alkoxides, amides). The activating effect of the ester group is generally less potent than that of a nitro (–NO₂) group, which is a classic activating group for this type of transformation. pressbooks.pub

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on the 2-Chlorophenyl Moiety

| Nucleophile (Nu⁻) | Reagent Example | Potential Product Structure |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 2-Hydroxyphenyl 5-bromo-2-furoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxyphenyl 5-bromo-2-furoate |

| Amide | Sodium Amide (NaNH₂) | 2-Aminophenyl 5-bromo-2-furoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)phenyl 5-bromo-2-furoate |

Note: These reactions are hypothetical and would require experimental validation to determine feasibility and optimal conditions.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Phenyl Positions

Transition metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile sets of tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are widely used to modify aryl halides. eie.gr

For a molecule like this compound, which contains two different halogen atoms (Cl on the phenyl ring and Br on the furan ring), the concept of chemoselectivity is paramount. The reactivity of aryl halides in many palladium-catalyzed cross-coupling reactions is highly dependent on the identity of the halogen. The typical order of reactivity follows the bond dissociation energies of the carbon-halogen bond: Ar-I > Ar-Br > Ar-Cl. mdpi.com This differential reactivity allows for selective functionalization at one position while leaving the other untouched.

Given this reactivity trend, a palladium-catalyzed cross-coupling reaction on this compound would be expected to occur preferentially at the more reactive C-Br bond on the furan ring, leaving the C-Cl bond on the phenyl ring intact. mdpi.comresearchgate.net This allows for a modular approach to synthesis, where the furan ring is functionalized first.

To achieve a cross-coupling reaction at the less reactive 2-chloro position, several strategies can be employed:

Post-Functionalization: The C-Cl bond can be targeted for reaction after the C-Br bond has already been functionalized.

Catalyst and Ligand Choice: While standard palladium catalysts may not be effective, specialized ligand systems or alternative metal catalysts, such as nickel, are known to facilitate the activation of C-Cl bonds. beilstein-journals.org Nickel catalysts, for instance, can efficiently couple aryl chlorides with various partners, including arylboronic acids. beilstein-journals.org

Forcing Conditions: Employing higher temperatures, different solvents, or stronger bases can sometimes promote the reaction at the less reactive C-Cl site.

The versatility of this approach allows for the introduction of a wide range of substituents onto the chlorophenyl ring.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Functionalizing the 2-Chlorophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Linkage |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | C-C (Biaryl) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / Ligand / Base | C-N (Arylamine) |

| Heck Coupling | Alkene (CH₂=CHR) | Pd(OAc)₂ / Ligand / Base | C-C (Alkenyl) |

| C-S Coupling | Thiol (RSH) | Pd(OAc)₂ / Ligand / Base | C-S (Thioether) nih.gov |

Note: These reactions would typically be performed after initial selective coupling at the more reactive C-Br position on the furan ring or by using catalyst systems specifically designed for activating aryl chlorides.

A study on the selective arylation of 2-bromo-4-chlorophenyl-2-bromobutanoate via a Pd-catalyzed Suzuki cross-coupling reaction demonstrated this principle effectively. mdpi.com The reaction with various phenylboronic acids occurred exclusively at the C-Br position, with the C-Cl bond remaining unreacted due to its higher bond strength and resistance to oxidative addition to the Pd(0) catalyst. mdpi.com This provides strong evidence for the feasibility of a stepwise functionalization strategy for dihalogenated compounds like this compound.

Applications in Advanced Chemical Materials and Catalysis

Utilization as Synthetic Building Blocks and Intermediates

As a versatile synthetic intermediate, 2-Chlorophenyl 5-bromo-2-furoate serves as a foundational molecule for the construction of more complex chemical structures. Its distinct reactive sites—the ester linkage, the bromine atom on the furan (B31954) ring, and the chlorinated phenyl ring—can be selectively targeted in various chemical transformations.

Furan and its derivatives are fundamental components in heterocyclic chemistry, a field that focuses on the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings. ethernet.edu.etopenmedicinalchemistryjournal.com These compounds are of significant interest due to their widespread presence in natural products and their diverse applications, including in pharmaceuticals and materials science. openmedicinalchemistryjournal.com

The furan ring in this compound can act as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. Furthermore, the bromine atom at the 5-position of the furan ring provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming carbon-carbon bonds and are instrumental in the synthesis of a wide array of functionalized heterocyclic compounds. For instance, the bromine can be substituted with various organic moieties to introduce new functionalities and build more elaborate molecular architectures. sci-hub.se The ester group can also be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-furoic acid, which is a versatile precursor for the synthesis of amides, other esters, and various heterocyclic systems. thermofisher.comamericanchemicalsuppliers.com

In the context of multi-step organic synthesis, this compound is a valuable intermediate for creating complex target molecules. sathyabama.ac.in The term "intermediate" refers to a molecule that is formed from the reactants and reacts further to give the desired product. The strategic use of such intermediates is a cornerstone of modern organic synthesis, enabling the efficient construction of intricate molecular frameworks. youtube.comorgsyn.org